molecular formula C9H12N2S B2642467 2-Phenylethylthiourea CAS No. 6815-00-5

2-Phenylethylthiourea

Cat. No. B2642467
Key on ui cas rn: 6815-00-5
M. Wt: 180.27
InChI Key: OFVGPHQYOCKLLM-UHFFFAOYSA-N
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Patent
US04307106

Procedure details

Phenethylamine hydrochloride (257 grams, 1.63 moles) and ammonium thiocyanate (123.6 grams, 1.63 moles) were heated to 160° C. in 340 ml bromobenzene under nitrogen. After heating for 90 minutes, the mixture was cooled to room temperature and then to 5° C. This procedure was repeated with a further batch of 257 grams of phenethylamine hydrochloride. The combined solids obtained in the above reaction were stirred in 1.5 l water and filtered. Recrystallization from isopropyl alcohol yielded 261.5 grams (45%) N-phenethylthiourea, m.p. 132°-134°.
Quantity
257 g
Type
reactant
Reaction Step One
Quantity
123.6 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Quantity
257 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([NH2:10])[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[S-:11][C:12]#[N:13].[NH4+]>BrC1C=CC=CC=1.O>[CH2:2]([NH:10][C:12]([NH2:13])=[S:11])[CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
257 g
Type
reactant
Smiles
Cl.C(CC1=CC=CC=C1)N
Name
Quantity
123.6 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
340 mL
Type
solvent
Smiles
BrC1=CC=CC=C1
Step Two
Name
Quantity
257 g
Type
reactant
Smiles
Cl.C(CC1=CC=CC=C1)N
Step Three
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
to 5° C
CUSTOM
Type
CUSTOM
Details
The combined solids obtained in the above reaction
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization from isopropyl alcohol

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)NC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 261.5 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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